2-Cyclopentenyl-4-methoxyindole
Description
2-Cyclopentenyl-4-methoxyindole is a structurally unique indole derivative characterized by a cyclopentenyl substituent at the 2-position and a methoxy group at the 4-position of the indole ring. For instance, Cyclopent[b]indole derivatives (e.g., 1,2,3,4-tetrahydro-2-(4-methoxyphenyl)-cyclopent[b]indole) share fused cyclic systems and methoxy substitutions, with applications in laboratory chemical synthesis and pharmaceutical intermediates . The cyclopentenyl group likely enhances lipophilicity and modulates electronic properties, influencing reactivity and biological activity.
Properties
IUPAC Name |
2-(cyclopenten-1-yl)-4-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-3-6-10/h4-5,7-9,15H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMGJRFJEZHAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C3=CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopentenyl-4-methoxyindole involves several steps, starting from commercially available precursors. One common method includes the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide and a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Cyclopentenyl-4-methoxyindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentenyl group to a cyclopentyl group.
Methylation: The methoxy group can be introduced or modified using methylating agents like methyl iodide.
Scientific Research Applications
2-Cyclopentenyl-4-methoxyindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentenyl-4-methoxyindole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The methoxy group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Cyclopentenyl-4-methoxyindole with structurally related indole derivatives from the evidence:
*Note: Data for 2-Cyclopentenyl-4-methoxyindole are inferred from analogs in the evidence.
Physicochemical Properties
- Melting Points: Fluorinated carboxamides: 233–250°C Methoxyindole carboxylic acids: ~199–201°C Cyclopent[b]indole derivatives: Not explicitly reported, but likely >200°C due to fused-ring rigidity .
- Spectroscopic Data :
Biological Activity
2-Cyclopentenyl-4-methoxyindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 2-Cyclopentene-1-yl-(4-methoxyphenyl)amine
The structure of 2-Cyclopentenyl-4-methoxyindole features a cyclopentene ring and a methoxy-substituted phenyl group, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that 2-Cyclopentenyl-4-methoxyindole exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, demonstrating its potential as a chemotherapeutic agent .
The mechanisms underlying the anticancer effects of 2-Cyclopentenyl-4-methoxyindole are believed to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancerous cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines, which inhibits their proliferation.
- Inhibition of Angiogenesis : Preliminary studies suggest that it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .
Antioxidant Activity
The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to its potential role in cancer prevention and treatment .
Research Findings and Case Studies
Comparative Analysis
When compared to other indole derivatives, 2-Cyclopentenyl-4-methoxyindole demonstrates unique biological activities. For example, while many indole compounds exhibit anticancer properties, the specific cyclopentene structure appears to enhance its efficacy against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
